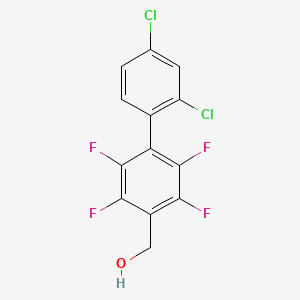![molecular formula C10H14O2 B14048007 Endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B14048007.png)
Endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Endo-bicyclo[331]non-6-ene-3-carboxylic acid is a bicyclic compound with the molecular formula C₁₀H₁₄O₂ It is characterized by its unique structure, which includes a bicyclo[331]nonane framework with a carboxylic acid functional group at the 3-position and a double bond at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable bicyclic precursor, such as bicyclo[3.3.1]nonane derivatives.
Functional Group Introduction:
Double Bond Formation: The double bond at the 6-position can be introduced through dehydrogenation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like alcohols (for esterification) or amines (for amidation) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated bicyclo[3.3.1]nonane derivatives.
Substitution: Formation of esters, amides, and other functionalized derivatives.
Applications De Recherche Scientifique
Endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and is used in studies of reaction mechanisms and stereochemistry.
Biology: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid can be compared with other similar compounds, such as:
Bicyclo[3.3.1]nonane derivatives: These compounds share the same bicyclic framework but differ in the functional groups attached.
Bicyclo[6.1.0]nonyne carboxylic acid: This compound has a similar structure but with different ring sizes and functional groups, leading to distinct chemical properties and reactivity.
Azaadamantanes: These compounds contain nitrogen atoms in the bicyclic framework and exhibit different chemical behaviors due to the presence of heteroatoms.
The uniqueness of endo-bicyclo[33
Propriétés
Formule moléculaire |
C10H14O2 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
(1S,3S,5R)-bicyclo[3.3.1]non-6-ene-3-carboxylic acid |
InChI |
InChI=1S/C10H14O2/c11-10(12)9-5-7-2-1-3-8(4-7)6-9/h1-2,7-9H,3-6H2,(H,11,12)/t7-,8+,9-/m1/s1 |
Clé InChI |
FFRDKUOKEIXXRA-HRDYMLBCSA-N |
SMILES isomérique |
C1C=C[C@@H]2C[C@H]1C[C@@H](C2)C(=O)O |
SMILES canonique |
C1C=CC2CC1CC(C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


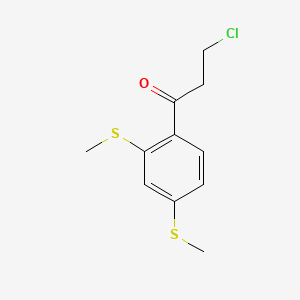
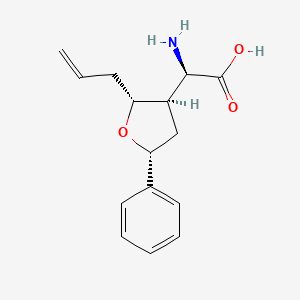
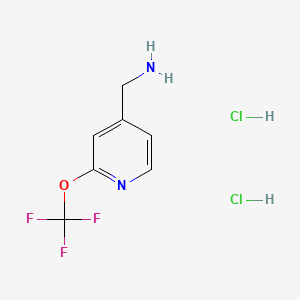
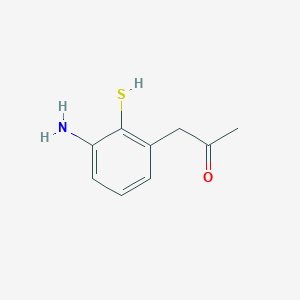
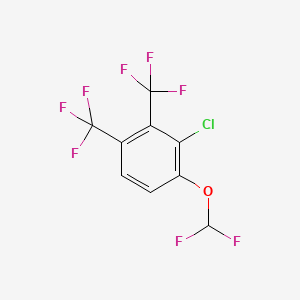
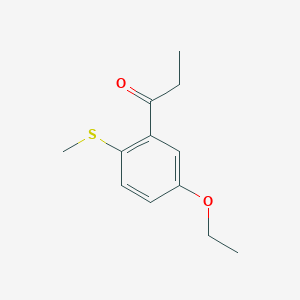
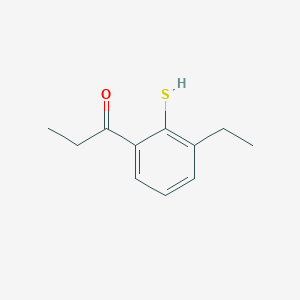
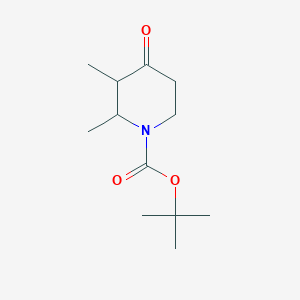
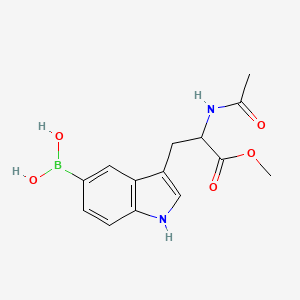
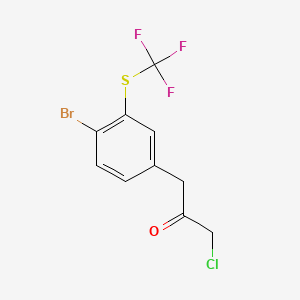
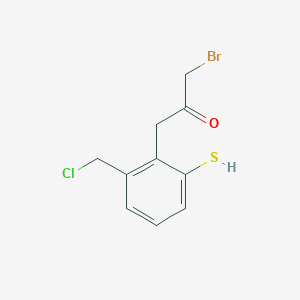
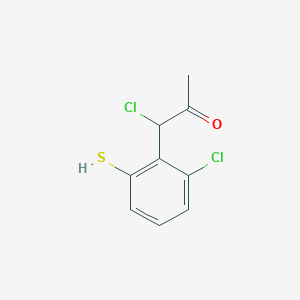
![(10S,13S)-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14048030.png)
